Nona-2,4,6,8-tetraynenitrile

Description

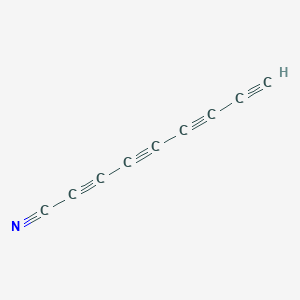

Nona-2,4,6,8-tetraynenitrile (hypothetical structure: NC–C≡C–C≡C–C≡C–C≡C–CH3) is a highly unsaturated nitrile featuring four conjugated triple bonds in a nine-carbon chain. Instead, a structurally related compound, 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile (CAS 536697-46-8), is documented . This compound has four conjugated double bonds (tetraene) and a nitrile group, with a molecular formula of C20H27NO and a molecular weight of 297.43 g/mol. Its structure includes a cyclohexenyl substituent, which distinguishes it from simpler polyyne nitriles.

Properties

CAS No. |

67483-72-1 |

|---|---|

Molecular Formula |

C9HN |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

nona-2,4,6,8-tetraynenitrile |

InChI |

InChI=1S/C9HN/c1-2-3-4-5-6-7-8-9-10/h1H |

InChI Key |

XBYCNIKNUFWLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC#CC#CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-2,4,6,8-tetraynenitrile typically involves the use of acetylene derivatives and nitrile precursors. One common method is the coupling of acetylene units under controlled conditions to form the desired tetrayne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Nona-2,4,6,8-tetraynenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The triple bonds in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Nona-2,4,6,8-tetraynenitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and materials science.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Nona-2,4,6,8-tetraynenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to its multiple triple bonds and nitrile group, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile (referred to as Compound A) with structurally or functionally related nitriles and conjugated systems:

Key Comparisons:

Conjugation and Electronic Properties: Compound A and Isotretinoin E both feature conjugated tetraene systems, but the former’s nitrile group contrasts with the latter’s carboxylic acid. Nitriles generally exhibit higher polarity and reactivity in nucleophilic additions compared to carboxylic acids . The hypothetical Nona-2,4,6,8-tetraynenitrile (with four triple bonds) would display extreme rigidity and electron-deficient character, making it more reactive than Compound A’s tetraene system.

Substituent Effects: Compound A’s cyclohexenyl and methyl groups enhance steric stability, reducing aggregation in material applications. In contrast, 2,4,6,8-TeBDF lacks such substituents, contributing to its environmental persistence . The dimethylamino and nitro groups in N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile enable strong electron-withdrawing effects, favoring applications in enzyme inhibition .

Bioactivity and Toxicity: Isotretinoin E’s carboxylic acid group is critical for binding to retinoic acid receptors, whereas Compound A’s nitrile may limit bioavailability . Brominated congeners like 2,4,6,8-TeBDF exhibit toxicity profiles linked to bioaccumulation, a concern absent in most nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.